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ANDA Submission Requirements for Impurities

For an ANDA submission, you must provide a thorough justification of impurity profiles in your drug
substance and product. The U.S. FDA mandates that all ANDA submissions be in electronic Common

Technical Document (eCTD) format, as paper submissions are no longer accepted [1].

You should consult the following key resources from the FDA to ensure your submission is complete [1]:

Resource Type Purpose

Guidance for Industry: ANDAs: Provides recommendations for impurity identification,
Impurities in Drug Substances / Drug characterization, and qualification.

Products

Summary Tables for Impurities (PDF - 60  Offers a standard format for listing, characterizing, and
KB) justifying impurity limits in the application [1].

Question-Based Review (QbR) Outlines a science- and risk-based approach for
Chemistry, Manufacturing, and Controls (CMC) evaluation

[1].
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Penicillin Impurity 11 Information

A compound named "Penicillin Impurity 11" is listed by the supplier SynZeal, though it is not explicitly
labeled as a benzylpenicillin impurity [2]. The relationship between this compound and benzylpenicillin

requires verification.

Characteristic Details

Chemical Name (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-
carboxylic acid [2]

Molecular C15H20N205S [2]

Formula

Molecular 340.4 [2]

Weight

Recommended For analytical method development, method validation, and quality control in ANDA
Use submissions or commercial production [2].

Sourcing Impurity Reference Standards

Several pharmaceutical suppliers offer various benzylpenicillin-related impurities and reference standards,

which are essential for your analytical work. The table below lists some suppliers found in the search results:

Supplier Available Products /| Notes

SynZeal Benzylpenicillin Impurity 6, Penicillin Impurity 11; supplied with characterization data
[3] [2].

Axios Benzylpenicillin impurities, metabolites, and nitrosamines; come with Certificate of

Research Analysis (CoA) [4].

Pharmaffiliates  Lists multiple benzylpenicillin and benzathine benzylpenicillin impurities [5] [6].
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Experimental & Regulatory Considerations

The following diagram outlines the key relationships and workflows for impurity identification and control

within the ANDA submission process:

Start: Identify Impurities

Compile ANDA Section

eCTD Submission to FDA

Click to download full resolution via product page

For your experimental protocols and regulatory strategy, consider these critical points:

e Impurity Profiling: You must identify and characterize all potential impurities in the drug substance
and product, including starting materials, by-products, and degradation products. The FDA provides
specific summary tables for this purpose [1].

¢ Reference Standards: Use well-characterized reference standards for method development and
validation. Suppliers like Axios Research and SynZeal provide these with regulatory-grade data and
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Certificates of Analysis (CoA) [2] [4].

¢ Special Manufacturing Requirements: Be aware that penicillin drugs have strict CGMP
requirements to prevent cross-contamination. These require dedicated facilities, separate air
handling systems (HVAC), and specific testing for penicillin traces [7].

Key Recommendations for Your Research

e Contact the FDA Early: For specific questions during development, use the FDA's controlled
correspondence pathway by emailing genericdrugs@fda.hhs.gov [1].

¢ Verify Chemical Relationships: Confirm that "Penicillin Impurity 11" is indeed a relevant impurity for
your specific benzylpenicillin product.

e Consult Directly with Suppliers: Reach out to the suppliers of impurity standards to obtain full
characterization data, certificates of analysis, and information on traceability to pharmacopeial
standards (USP/EP) [3] [2] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b624159#benzylpenicillin-impurity-11-anda-submission-

requirements]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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